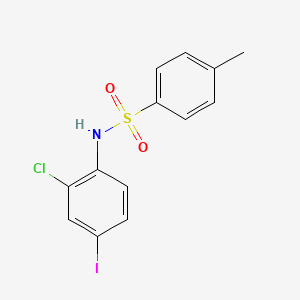

N-(2-chloro-4-iodophenyl)-4-methyl-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chloro-4-iodophenyl)acetamide” is a chemical compound with the CAS Number: 135050-05-4 . It has a molecular weight of 295.51 and its linear formula is C8H7ClINO . It is a solid at room temperature .

Molecular Structure Analysis

The SMILES string for “N-(2-chloro-4-iodophenyl)acetamide” is ClC1=C(NC©=O)C=CC(I)=C1 . The InChI code is 1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“N-(2-chloro-4-iodophenyl)acetamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Receptor Antagonism

Studies have investigated the role of certain sulfonamide derivatives as receptor antagonists with potential cognitive-enhancing properties. For instance, SB-399885, a potent, selective 5-HT6 receptor antagonist, has demonstrated cognitive enhancing properties in aged rat models. Such compounds are explored for their potential in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Organic Synthesis and Chemical Modification

Benzenesulfonamides participate in oxidative cross-coupling reactions, showcasing their utility in creating complex organic molecules. A study by Miura et al. (1998) highlighted the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters to produce phenanthridine derivatives, indicating their role in synthetic organic chemistry and potential pharmaceutical applications (Miura et al., 1998).

Anticancer and Antimicrobial Activity

Sulfonamide derivatives have been evaluated for their biological activities, including antimicrobial and anticancer effects. Research has synthesized novel Schiff bases of benzenesulfonamides, exploring their enzyme inhibition potential and antioxidant properties. Such studies contribute to drug discovery efforts targeting various diseases (Kausar et al., 2019).

Progesterone Receptor Antagonism

In the quest for nonsteroidal therapies for conditions like uterine leiomyoma and endometriosis, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel progesterone receptor antagonists. This research illustrates the therapeutic potential of sulfonamide derivatives in treating diseases linked to progesterone receptor activity (Yamada et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have shown promise as inhibitors of various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. Their inhibition by sulfonamide derivatives is explored for therapeutic applications in conditions like glaucoma, edema, and epilepsy (Gul et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClINO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVRVTLILGSTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClINO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)

![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)

![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)